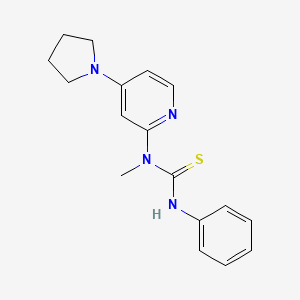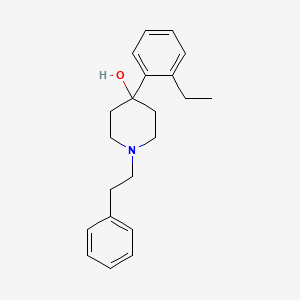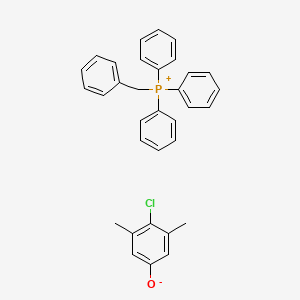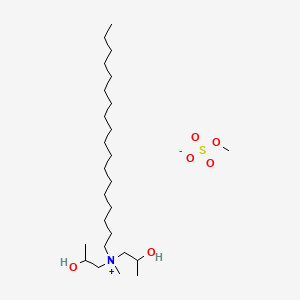
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, antimicrobial, and emulsifying properties. This compound is commonly used in various industrial applications, including cosmetics, disinfectants, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate typically involves the quaternization of N,N-bis(2-hydroxypropyl)-N-methyl-1-octadecanamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants.
Biology: The compound is employed in biological studies for its antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: In the medical field, it is used in formulations for topical applications due to its skin-conditioning properties.
Mechanism of Action
The mechanism of action of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate: Similar in structure but with ethyl groups instead of propyl groups.
Stearyltrimethylammonium methyl sulphate: Another quaternary ammonium compound with similar applications but different alkyl chain length.
Uniqueness
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its specific combination of hydroxypropyl and octadecyl groups, which confer distinct physicochemical properties. These properties make it particularly effective as an emulsifying and antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
85712-01-2 |
|---|---|
Molecular Formula |
C25H54NO2.CH3O4S C26H57NO6S |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
bis(2-hydroxypropyl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
TYNVPDPVWNMOPB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)
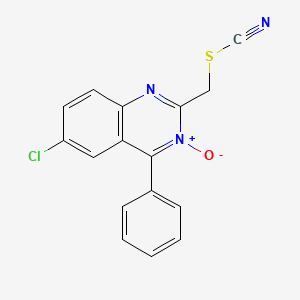
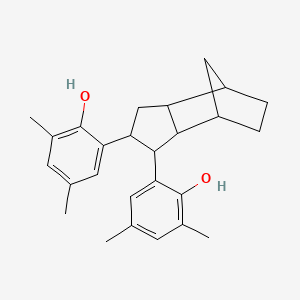
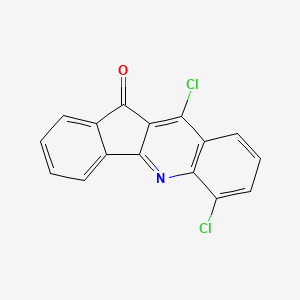
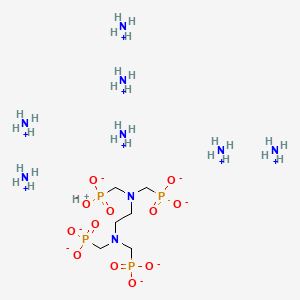

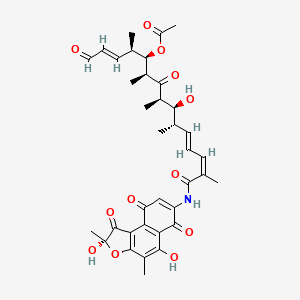
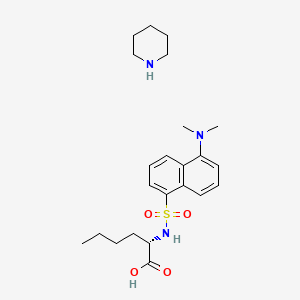
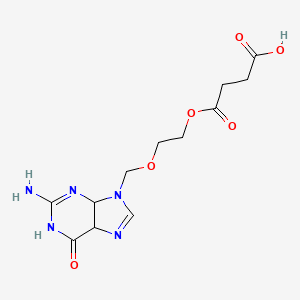
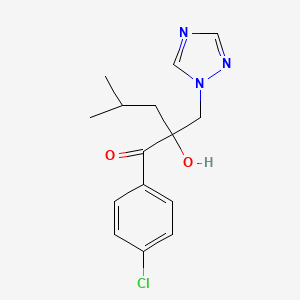
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
